(2-(Difluoromethyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the chemical formula C6H6BF2NO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both boronic acid and difluoromethyl groups in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include various substituted pyridines, boronic esters, and difluoromethylated compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-(Difluoromethyl)pyridin-4-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid and difluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The difluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, contributing to their biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Lacks the difluoromethyl group, making it less versatile in certain synthetic applications.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological properties.
Uniqueness
(2-(Difluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both the difluoromethyl and boronic acid groups, which provide a combination of reactivity and stability that is valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
[2-(difluoromethyl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZIRAJNBYBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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